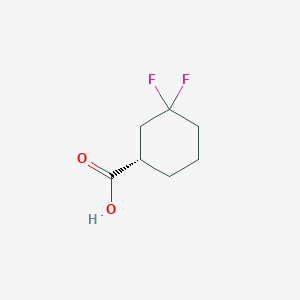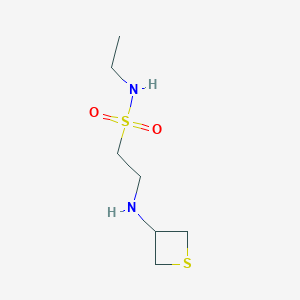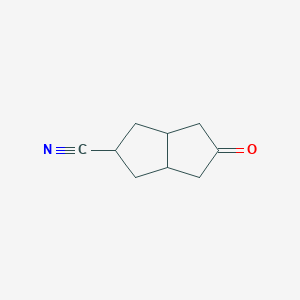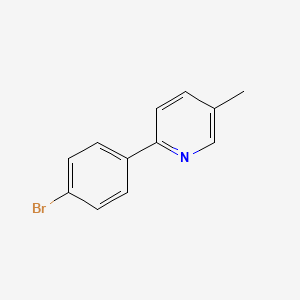![molecular formula C10H11N3O B8218800 2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one](/img/structure/B8218800.png)
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one is a compound that features a fused heterocyclic structure, specifically a pyrrolo[2,1-f][1,2,4]triazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. Some of the common synthetic routes include:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium salts, which then react with nucleophiles to form the desired triazine derivatives.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies for diseases such as cancer and viral infections .
Comparación Con Compuestos Similares
Similar Compounds
Avapritinib: A kinase inhibitor containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of hepatocellular carcinoma.
Uniqueness
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one is unique due to its specific structural features and its potential for diverse applications in medicinal chemistry. Its ability to interact with multiple molecular targets and its versatility in chemical reactions make it a valuable compound for scientific research and drug development .
Propiedades
IUPAC Name |
2-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10(14)9-4-3-8-5-11-6-12-13(8)9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVKTAMIVGENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C2N1N=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
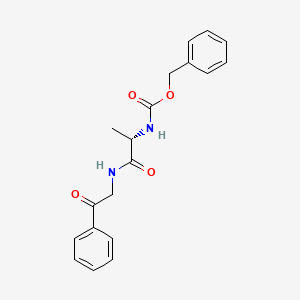
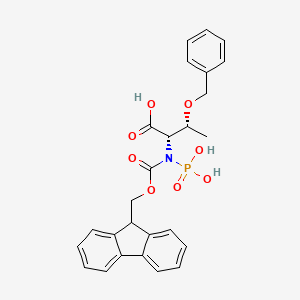
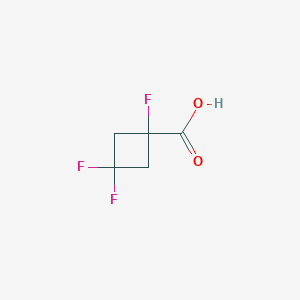
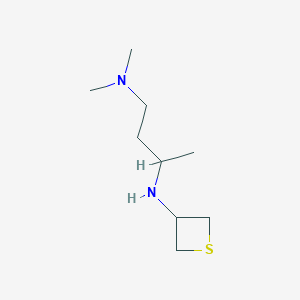
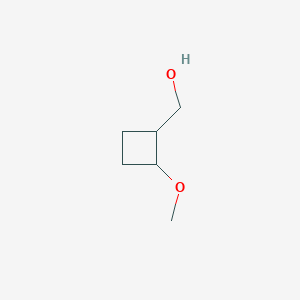
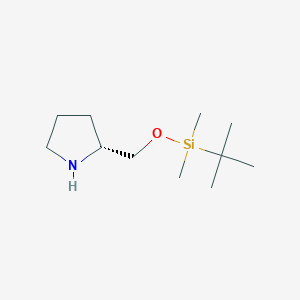
![2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218775.png)
![(1R,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8218778.png)
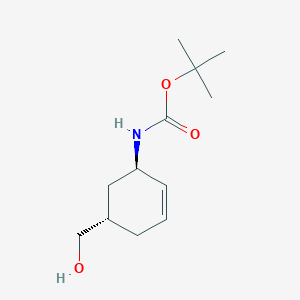
![(1S,3S,6R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8218806.png)
